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Compound of Interest

Compound Name: Tiapamil

Cat. No.: B1196470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tiapamil is a calcium channel blocker belonging to the phenylalkylamine class, structurally

related to verapamil. It has been investigated for its antianginal and antiarrhythmic properties. A

thorough understanding of its physicochemical properties and stability profile is crucial for the

development of safe, effective, and stable pharmaceutical formulations. This technical guide

provides a comprehensive overview of the known physicochemical characteristics and stability

of Tiapamil, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties
A summary of the available physicochemical data for Tiapamil and its hydrochloride salt is

presented below. It is important to note that experimental data for some parameters of

Tiapamil are not readily available in the public domain. In such cases, this guide provides

general methodologies for their determination.

General Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1196470?utm_src=pdf-interest
https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

N-(3,4-Dimethoxyphenethyl)-2-

(3,4-dimethoxyphenyl)-N-

methyl-m-dithiane-2-

propylamine 1,1,3,3-tetraoxide

[1]

Chemical Formula C₂₆H₃₇NO₈S₂ [1]

Molecular Weight 555.71 g/mol [1]

CAS Number 57010-31-8 [1]

Quantitative Physicochemical Data
Parameter Value Method Source

Melting Point (°C)
139.94 (as

Hydrochloride)
Not Specified

Boiling Point (°C)
750.93 (as

Hydrochloride)
Not Specified

pKa Data not available See Protocol 2.1 -

LogP Data not available See Protocol 2.2 -

Water Solubility Data not available See Protocol 2.3 -

Solubility in other

solvents
Data not available See Protocol 2.3 -

Note: The melting and boiling points are for Tiapamil Hydrochloride. Data for the free base is

not readily available.

Experimental Protocols
This section outlines detailed methodologies for determining key physicochemical and stability

parameters of Tiapamil.

Determination of pKa (Potentiometric Titration)
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Objective: To determine the acid dissociation constant (pKa) of Tiapamil.

Methodology:

Preparation of Solutions:

Prepare a standard solution of Tiapamil (e.g., 0.01 M) in a suitable solvent system (e.g.,

water or a water/methanol mixture if solubility is low).

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g.,

0.1 M NaOH).

Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic

strength.

Titration Procedure:

Calibrate a pH meter using standard buffer solutions.

Place a known volume of the Tiapamil solution in a thermostatted vessel.

Add the background electrolyte.

Titrate the solution with the standardized acid or base, adding small increments of the

titrant.

Record the pH value after each addition, ensuring equilibrium is reached.

Data Analysis:

Plot the pH values against the volume of titrant added to obtain a titration curve.

Determine the equivalence point(s) from the inflection point(s) of the curve.

The pKa is the pH at which half of the compound is ionized. This corresponds to the

midpoint of the buffer region in the titration curve.

Determination of LogP (Shake-Flask Method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/product/b1196470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the octanol-water partition coefficient (LogP) of Tiapamil.

Methodology:

Preparation:

Pre-saturate n-octanol with water and water with n-octanol.

Prepare a stock solution of Tiapamil in the aqueous phase.

Partitioning:

Add a known volume of the Tiapamil stock solution to a flask containing a known volume

of the pre-saturated n-octanol.

Shake the flask at a constant temperature for a sufficient time to allow for partitioning

equilibrium to be reached (e.g., 24 hours).

Phase Separation and Analysis:

Allow the two phases to separate completely.

Carefully withdraw samples from both the aqueous and octanolic phases.

Determine the concentration of Tiapamil in each phase using a validated analytical

method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculation:

Calculate the partition coefficient (P) as the ratio of the concentration of Tiapamil in the

octanol phase to its concentration in the aqueous phase.

LogP is the base-10 logarithm of the partition coefficient.

Determination of Solubility
Objective: To determine the solubility of Tiapamil in various solvents.
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Methodology:

Equilibrium Solubility Method:

Add an excess amount of Tiapamil to a known volume of the solvent (e.g., water, ethanol,

methanol, DMSO) in a sealed container.

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to

ensure equilibrium is reached.

Filter or centrifuge the suspension to separate the undissolved solid.

Determine the concentration of Tiapamil in the clear supernatant using a validated

analytical method (e.g., HPLC, UV-Vis spectroscopy).

Express the solubility in terms of mg/mL or mol/L.

Stability of Tiapamil
Specific stability data for Tiapamil, including its degradation pathways and products, are not

extensively reported in the literature. Therefore, this section provides a general framework for

assessing the stability of Tiapamil based on established principles of forced degradation

studies.

Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and

establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to

stress conditions that are more severe than accelerated stability testing.

Recommended Stress Conditions:

Acidic Hydrolysis: Treat a solution of Tiapamil with a strong acid (e.g., 0.1 M - 1 M HCl) at

elevated temperatures (e.g., 60-80 °C).

Basic Hydrolysis: Treat a solution of Tiapamil with a strong base (e.g., 0.1 M - 1 M NaOH) at

elevated temperatures.
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Oxidative Degradation: Expose a solution of Tiapamil to an oxidizing agent (e.g., 3-30%

H₂O₂) at room temperature or elevated temperatures.

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-100 °C) for a

specified period.

Photostability: Expose the solid drug substance and a solution of the drug to a combination

of UV and visible light, as per ICH Q1B guidelines.

Analytical Approach:

A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector

or mass spectrometry (MS) detector, should be developed and validated to separate and

quantify Tiapamil from its potential degradation products.

Potential Degradation Pathways
While specific degradation pathways for Tiapamil are not documented, based on its chemical

structure containing ether, amine, and sulfonamide functionalities, potential degradation

pathways may include:

Hydrolysis: Cleavage of the ether linkages under acidic or basic conditions.

Oxidation: Oxidation of the tertiary amine or the sulfur atoms.

Photodegradation: Aromatization or other light-induced reactions.

Visualization of Signaling Pathway
Tiapamil functions as a calcium channel blocker, specifically targeting L-type calcium

channels. The following diagram illustrates the general signaling pathway affected by L-type

calcium channel blockers in cardiomyocytes.
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Caption: Mechanism of action of Tiapamil as an L-type calcium channel blocker.

Experimental Workflow for Stability Studies
The following diagram outlines a typical workflow for conducting forced degradation studies.
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Caption: Workflow for conducting forced degradation studies of Tiapamil.

Conclusion
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This technical guide summarizes the currently available physicochemical properties of

Tiapamil and provides a framework for its stability assessment. While some quantitative data

remains elusive, the provided experimental protocols offer a clear path for their determination.

A comprehensive understanding of these parameters is fundamental for the successful

formulation and development of Tiapamil-based therapeutics, ensuring product quality, safety,

and efficacy. Further research is warranted to fully characterize the stability profile of Tiapamil
and identify its degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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